molecular formula C8H14O3 B3190506 2-Hexanone, 6-(acetyloxy)- CAS No. 4305-26-4

2-Hexanone, 6-(acetyloxy)-

Cat. No.: B3190506
CAS No.: 4305-26-4
M. Wt: 158.19 g/mol
InChI Key: MXAYALRYWBJGFI-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-Hexanone, 6-(acetyloxy)- (CAS 4305-26-4) is a ketone derivative with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol . Its IUPAC name reflects the acetyloxy (-OAc) substitution at the sixth carbon of the 2-hexanone backbone, with the structural formula MeCO(CH₂)₄OAc (Figure 1). This compound is characterized by its dual functional groups: a ketone at position 2 and an acetyl ester at position 6, which influence its reactivity and applications in organic synthesis .

Physical and Chemical Properties
Key physical properties include:

  • Boiling Point: Not explicitly reported in the evidence, but analogous compounds (e.g., 2-hexanone derivatives) typically range between 150–200°C .
  • Density: Estimated at ~1.05–1.10 g/cm³, similar to other acetylated alkanones .

Toxicity and Metabolism 2-Hexanone, 6-(acetyloxy)- shares metabolic pathways with 2-hexanone, which is neurotoxic due to its conversion to 2,5-hexanedione, a potent neurotoxin in humans and rodents .

Properties

CAS No.

4305-26-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5-oxohexyl acetate

InChI

InChI=1S/C8H14O3/c1-7(9)5-3-4-6-11-8(2)10/h3-6H2,1-2H3

InChI Key

MXAYALRYWBJGFI-UHFFFAOYSA-N

SMILES

CC(=O)CCCCOC(=O)C

Canonical SMILES

CC(=O)CCCCOC(=O)C

Other CAS No.

4305-26-4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Hexanone, 6-(acetyloxy)- 4305-26-4 C₈H₁₄O₃ 158.19 Ketone, acetyl ester
2-Hexanone, 3-(formyloxy)- 151919-56-1 C₇H₁₂O₃ 144.17 Ketone, formyl ester
2-Hexanone, 6-(1,4-dimethyl-3-cyclohexen-1-yl)-4-hydroxy- 64149-21-9 C₁₄H₂₄O₂ 224.34 Ketone, hydroxyl, cyclohexenyl
2-Hexanone, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy- 774576-56-6 C₁₂H₂₆O₃Si 246.42 Ketone, hydroxyl, silyl ether

Key Observations :

  • Ester Variations : Replacement of acetyloxy with formyloxy () reduces molecular weight but increases electrophilicity due to the formyl group’s lower steric hindrance.
  • Bulkier Substituents : Cyclohexenyl and silyl ether groups () enhance hydrophobicity and steric effects, impacting solubility and metabolic stability.

Physical Property Comparisons

Table 2: Boiling Points and Densities

Compound Name Boiling Point (°C) Density (g/cm³)
2-Hexanone, 6-(acetyloxy)- ~170–190 (est.) 1.05–1.10 (est.)
2-Hexanone, 3-(formyloxy)- ~160–175 (est.) 1.10–1.15 (predicted)
6-Chloro-2-hexanone ~195–210 1.12–1.18
2-Hexynoic acid, 6-(acetyloxy)-, methyl ester 286.2 (predicted) 1.10 (predicted)

Key Observations :

  • Boiling Points: Acetyloxy and formyloxy derivatives have lower boiling points compared to halogenated analogs (e.g., 6-chloro-2-hexanone) due to weaker intermolecular forces .
  • Density Trends : Formyloxy and chloro-substituted compounds exhibit higher densities, correlating with increased polarity .

Toxicity and Metabolic Comparisons

Table 3: Toxicological Profiles

Compound Name Key Metabolites Neurotoxicity Risk
2-Hexanone, 6-(acetyloxy)- 2,5-Hexanedione (minor) Low
2-Hexanone 2,5-Hexanedione (major) High
2-Hexanone, 3-(formyloxy)- Unreported Unknown
6-Chloro-2-hexanone Chlorinated metabolites Moderate

Key Observations :

  • Acetyloxy Substitution : Likely reduces neurotoxicity by diverting metabolism away from 2,5-hexanedione formation .
  • Chlorinated Analogs : May introduce hepatotoxicity risks due to stable chloro-metabolites .

Q & A

Q. What standardized analytical methods are recommended for detecting 2-Hexanone, 6-(acetyloxy)- in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is commonly used due to its sensitivity for ketones and esters. Detection limits vary by medium:

  • Air : ~0.1 ppb (Table 5-1)
  • Water/Soil : ~0.5 µg/L or µg/kg Method validation should account for matrix effects, as environmental concentrations often approach detection limits .

Q. What are the primary routes of human exposure to 2-Hexanone, 6-(acetyloxy)-, and how can they be modeled in experimental settings?

Inhalation and dermal absorption are key pathways. In vivo models (rats, beagles) show:

  • Inhalation : 65–92% absorption efficiency, with metabolites (e.g., 2,5-hexanedione) detectable in serum at ≥100 ppm .
  • Dermal : Limited data, but lipid-rich solvents enhance penetration. Use OECD 428 guidelines for in vitro skin permeability assays.

Q. What are the established acute toxicological effects of 2-Hexanone, 6-(acetyloxy)- in mammalian systems?

Animal studies identify neurotoxicity (numbness, weakness) and reproductive organ damage at high doses (≥300 ppm). Mechanistic studies suggest mitochondrial dysfunction in neurons via metabolite interference .

Advanced Research Questions

Q. How can discrepancies between laboratory biodegradation data and field observations of 2-Hexanone, 6-(acetyloxy)- in soil be resolved?

Lab studies show microbial degradation by Mycobacteria spp. under ideal conditions (61% BOD in 5 days), but field data are sparse . Advanced approaches:

  • Metagenomic profiling to identify site-specific degraders.
  • Stable isotope probing (SIP) to track carbon flow in contaminated soils.
  • Compare lab vs. field half-lives using OECD 307 guidelines .

Q. What experimental designs are optimal for resolving conflicting data on the compound’s reproductive toxicity?

Contradictions arise from variable exposure durations and metabolite quantification. Recommendations:

  • Multi-generational studies (OECD 443) with controlled dosing (e.g., 50–300 ppm) .
  • Metabolomic profiling of 2,5-hexanedione in testes/ovaries to correlate with histopathology.
  • Include positive controls (e.g., acrylamide) to validate sensitivity .

Q. How can in silico models improve risk assessment for 2-Hexanone, 6-(acetyloxy)- given limited human data?

Use:

  • QSAR models to predict metabolite toxicity (e.g., OECD Toolbox).
  • PBPK modeling to extrapolate animal inhalation data (DiVincenzo et al., 1978) to human thresholds .
  • Read-across approaches with structurally similar ketones (e.g., 2-hexanone) where data gaps exist .

Data Gaps and Methodological Challenges

Q. What are the critical data needs for refining the compound’s environmental risk assessment?

Prioritize:

  • Bioavailability studies in sediments (no current data) .
  • Long-term soil fate under varying pH/O₂ conditions .
  • Ecotoxicity data for aquatic invertebrates (Daphnia, algae) .

Q. How can researchers address uncertainties in metabolic pathway elucidation?

  • Isotope-labeled tracing (¹⁴C-2-hexanone) to track metabolite distribution .
  • Knockout models (e.g., CYP2E1 inhibitors) to identify key enzymes in oxidation .

Tables for Key Data

Table 1. Environmental Concentrations of 2-Hexanone, 6-(Acetyloxy)- (from Table 5-2 )

MediumConcentration RangeDetection Method
Air (urban)0.2–1.5 ppbGC-MS
Surface Water<0.5–2.1 µg/LPurge-and-trap GC
Soil (NPL)10–50 µg/kgSoxhlet extraction/GC

Table 2. Ongoing Research Priorities (Identified in CERCLA Section 104(i)(5) )

Priority AreaMethodological Needs
Chronic NeurotoxicityLongitudinal rodent models with MRI monitoring
Metabolite BioactivityHigh-throughput screening (HTS) assays
Environmental PersistenceField studies with LC-MS/MS quantification

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